Cas no 83232-40-0 (5-amino-3-[[4-[[4-[[2-anilino-4-hydroxyphenyl]azo]phenyl]amino]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt)

5-amino-3-[[4-[[4-[[2-anilino-4-hydroxyphenyl]azo]phenyl]amino]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt structure
83232-40-0 structure
Product name:5-amino-3-[[4-[[4-[[2-anilino-4-hydroxyphenyl]azo]phenyl]amino]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
CAS No:83232-40-0
MF:C34H25N7Na2O8S2
MW:769.71394610405
CID:731915

5-amino-3-[[4-[[4-[[2-anilino-4-hydroxyphenyl]azo]phenyl]amino]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt Chemical and Physical Properties

Names and Identifiers

    • 2,7-Naphthalenedisulfonicacid,5-amino-4-hydroxy-3-[2-[4-[[4-[2-[4-hydroxy-2-(phenylamino)phenyl]diazenyl]phenyl]amino]phenyl]diazenyl]-,sodium salt (1:?)
    • disodium,(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(2-anilino-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
    • 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
    • 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4-((4-((4-hydroxy-2-(phenylamino)phenyl)azo)phenyl)amino)phenyl)azo)-, sodium salt
    • CID 136075903
    • 5-amino-3-[[4-[[4-[[2-anilino-4-hydroxyphenyl]azo]phenyl]amino]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
    • 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[ [4-[[4-hydroxy-2-(phenylamino)phenyl]azo]phenyl]amino ]phenyl]azo]-, sodium salt
    • Einecs 280-273-2
    • 5-Amino-4-hydroxy-3-[[4-[[4-[[4-hydroxy-2-(phenylamino)phenyl]azo]phenyl]amino]phenyl]azo]-2,7-naphthalenedisulfonic acid sodium salt
    • Inchi: 1S/C34H27N7O8S2.2Na/c35-28-19-27(50(44,45)46)16-20-17-31(51(47,48)49)33(34(43)32(20)28)41-39-25-12-8-23(9-13-25)36-22-6-10-24(11-7-22)38-40-29-15-14-26(42)18-30(29)37-21-4-2-1-3-5-21;;/h1-19,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/b40-38+,41-39+;;
    • InChI Key: GITWDHOJAXPCJQ-ICUBATCWSA-L
    • SMILES: S(C1C(=C(C2=C(C=C(C=C2C=1)S(=O)(=O)[O-])N)O)/N=N/C1C=CC(=CC=1)NC1C=CC(=CC=1)/N=N/C1=CC=C(C=C1NC1C=CC=CC=1)O)(=O)(=O)[O-].[Na+].[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 8
  • Complexity: 1380
  • Topological Polar Surface Area: 271

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.